molecular formula C40H36N2O5 B557521 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid CAS No. 401915-55-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid

Cat. No. B557521
M. Wt: 624,72 g/mole
InChI Key: YWEDBQXENWAMAS-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid, is a useful research compound. Its molecular formula is C40H36N2O5 and its molecular weight is 624,72 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((((benzyloxy)methyl)amino)butanoic acid : This compound is similar to the one you asked about, but with a different side chain. It’s likely used in similar applications, such as peptide synthesis.

  • 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid : This compound is a Fmoc-protected amino acid with a long hydrocarbon chain. It could be used in the synthesis of lipopeptides, which are peptides that have a lipid attached to them. Lipopeptides have applications in drug delivery and vaccine development.

  • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid : This compound is another Fmoc-protected amino acid, but with an isopropyl group and a tert-butoxycarbonyl (Boc) protected amino group. It could be used in the synthesis of peptides with branched side chains.

  • (S)-Perfluorophenyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo … : This compound is a Fmoc-protected amino acid with a perfluorophenyl group. It could be used in the synthesis of peptides with fluorinated side chains, which can have unique properties such as increased stability or altered interactions with biological systems.

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((((benzyloxy)methyl)amino)butanoic acid : This compound is similar to the one you asked about, but with a different side chain. It’s likely used in similar applications, such as peptide synthesis.

  • 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid : This compound is a Fmoc-protected amino acid with a long hydrocarbon chain. It could be used in the synthesis of lipopeptides, which are peptides that have a lipid attached to them. Lipopeptides have applications in drug delivery and vaccine development.

  • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid : This compound is another Fmoc-protected amino acid, but with an isopropyl group and a tert-butoxycarbonyl (Boc) protected amino group. It could be used in the synthesis of peptides with branched side chains.

  • (S)-Perfluorophenyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo … : This compound is a Fmoc-protected amino acid with a perfluorophenyl group. It could be used in the synthesis of peptides with fluorinated side chains, which can have unique properties such as increased stability or altered interactions with biological systems.

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEDBQXENWAMAS-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375811
Record name Fmoc-beta-Homogln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid

CAS RN

401915-55-7
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-oxo-6-[(triphenylmethyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401915-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-beta-Homogln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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